Mifepristone

Description

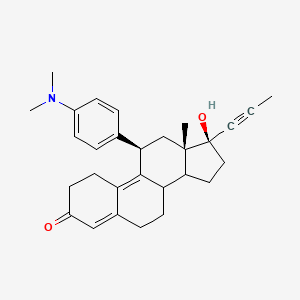

Structure

3D Structure

Properties

IUPAC Name |

(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHAHZOOUSRJNA-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023322 | |

| Record name | Mifepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4), Poorly soluble, Very soluble in methanol, chloroform, and acetone and poorly soluble in water, hexane, and isopropyl ether., In water, 5.0X10-2 mg/L at 25 °C /Estimated/, 3.36e-03 g/L | |

| Record name | SID11533034 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

84371-65-3 | |

| Record name | Mifepristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84371-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mifepristone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084371653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mifepristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-4,9-dien-3-one, 11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(1-propyn-1-yl)-, (11β,17β) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIFEPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/320T6RNW1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-196 °C, 150 °C, 191 - 196 °C | |

| Record name | Mifepristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00834 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MIFEPRISTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mifepristone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014972 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mifepristone's Mechanism of Action on the Progesterone Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mifepristone (RU-486) is a synthetic steroid that acts as a potent competitive antagonist of the progesterone (B1679170) receptor (PR). Its high affinity for the PR, exceeding that of endogenous progesterone, allows it to effectively block progesterone-mediated signaling. This blockade is central to its clinical applications, including medical termination of pregnancy and management of Cushing syndrome. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's action on the progesterone receptor, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and methodologies.

Molecular Interaction and Binding Affinity

This compound's primary mechanism of action is its competitive antagonism at the progesterone receptor.[1][2] It binds to the intracellular PR with high affinity, preventing the binding of progesterone and the subsequent conformational changes required for receptor activation.[1][3] The bulky dimethylaminophenyl substituent at the 11β-position of the this compound molecule is crucial for its antagonistic activity, as it induces or stabilizes an inactive receptor conformation.[2][3]

Quantitative Binding and Inhibition Data

The binding affinity and inhibitory concentration of this compound for the progesterone receptor, as well as other steroid receptors, have been quantified in various studies. These values highlight its potency and selectivity.

| Parameter | Receptor | Value | Notes | Reference |

| IC50 | Progesterone Receptor (PR) | 0.025 nM | - | [2] |

| IC50 | Glucocorticoid Receptor (GR) | 2.2 nM | Also exhibits significant antiglucocorticoid activity. | [2] |

| IC50 | Androgen Receptor (AR) | 10 nM | Weak antiandrogen activity. | [2] |

| Ki | Progesterone Receptor (PR) | ~1.9 nM | Average for native PR. | [4] |

| Ki | Glucocorticoid Receptor (GR) | ~2.0 nM | Similar affinity to PR. | [4] |

| Relative Binding Affinity | Progesterone Receptor (PR) | >2 times that of progesterone | - | [2] |

| Relative Binding Affinity | Glucocorticoid Receptor (GR) | >3 times that of dexamethasone | - | [2] |

Conformational Changes and Signaling Pathway Alterations

Upon binding, progesterone typically induces a conformational change in the PR that facilitates the dissociation of heat shock proteins, dimerization, and the recruitment of coactivators, leading to the transcription of target genes. This compound, however, induces a distinct conformational change in the PR.[3] This altered conformation prevents the recruitment of coactivators and may promote the binding of corepressors, thereby inhibiting gene transcription.[5]

Signaling Pathway Diagram

The following diagram illustrates the differential effects of progesterone and this compound on the progesterone receptor signaling pathway.

Caption: Progesterone and this compound Signaling Pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Progesterone Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound (e.g., this compound) for the progesterone receptor by measuring its ability to displace a radiolabeled or fluorescently labeled progestin.

Materials:

-

Purified human progesterone receptor (full-length or ligand-binding domain).

-

Radiolabeled progesterone (e.g., [3H]-progesterone) or a fluorescently labeled progestin.

-

Test compound (this compound).

-

Unlabeled progesterone (for determining non-specific binding).

-

Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

-

Scintillation counter or fluorescence polarization plate reader.

Procedure:

-

Prepare a series of dilutions of the test compound (this compound) and unlabeled progesterone.

-

In a multi-well plate, incubate the purified progesterone receptor with the radiolabeled or fluorescently labeled progestin in the presence of varying concentrations of the test compound or unlabeled progesterone.

-

Include control wells with receptor and labeled progestin only (total binding) and wells with receptor, labeled progestin, and a high concentration of unlabeled progesterone (non-specific binding).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Separate the receptor-bound from the free labeled progestin using a method such as filtration or size-exclusion chromatography.

-

Quantify the amount of bound labeled progestin using a scintillation counter or fluorescence polarization reader.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to determine the IC50 value.

Progesterone Receptor-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to either activate or inhibit the transcriptional activity of the progesterone receptor.

Materials:

-

A mammalian cell line that expresses the progesterone receptor (e.g., T47D or MCF-7).

-

A reporter plasmid containing a progesterone-responsive element (PRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

Progesterone (agonist control).

-

This compound (antagonist).

-

Cell culture medium and supplements.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Transfect the cells with the PRE-reporter plasmid using a suitable transfection reagent.

-

After transfection, treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of progesterone.

-

Include control wells with vehicle only (basal activity) and progesterone only (maximal activation).

-

Incubate the cells for a sufficient period to allow for reporter gene expression (typically 24-48 hours).

-

Lyse the cells and measure the reporter gene activity using a luminometer or spectrophotometer.

-

Normalize the reporter gene activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to the total protein concentration.

-

Plot the normalized reporter activity as a function of the this compound concentration to determine its antagonistic potency (IC50).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the antagonist activity of a compound like this compound.

Caption: Workflow for this compound Antagonist Activity Assessment.

Downstream Effects on Gene Expression

By blocking the action of progesterone, this compound alters the expression of a wide range of progesterone-responsive genes. In the endometrium, this leads to decidual breakdown, cervical softening, and an increase in myometrial sensitivity to prostaglandins, all of which contribute to the termination of pregnancy.[6] Studies have shown that this compound treatment significantly alters the gene expression profile in endometrial cells, affecting pathways related to cell proliferation, viability, and metabolism.[6]

Conclusion

This compound's mechanism of action on the progesterone receptor is a well-defined example of competitive antagonism. Its high binding affinity and ability to induce a transcriptionally inactive receptor conformation make it a potent modulator of progesterone signaling. The experimental protocols and data presented in this whitepaper provide a comprehensive technical foundation for researchers and drug development professionals working with this and other steroid receptor modulators. Further research into the specific corepressors recruited by the this compound-bound PR and the full spectrum of its effects on gene expression will continue to refine our understanding of its molecular pharmacology.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. RU486 (this compound): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The X-ray Structure of RU486 Bound to the Progesterone Receptor in a Destabilized Agonistic Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Direct Effects of this compound on Mice Embryogenesis: An In Vitro Evaluation by Single-Embryo RNA Sequencing Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of RU-486 (Mifepristone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone, initially known by its laboratory code RU-486, is a synthetic steroid with potent antiprogestational and antiglucocorticoid properties.[1][2] Its discovery in 1980 by chemists at the French pharmaceutical company Roussel-Uclaf marked a significant milestone in reproductive health and endocrinology.[2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound, tailored for a scientific audience.

Discovery and Development

The journey of RU-486 began as part of a research program at Roussel-Uclaf aimed at developing glucocorticoid receptor antagonists.[2] In April 1980, a team led by chemist Georges Teutsch synthesized the 38,486th compound in this series, hence the name RU-38486, later shortened to RU-486.[2] Subsequent screening, championed by endocrinologist Étienne-Émile Baulieu, revealed its potent progesterone (B1679170) receptor antagonist activity.[2] This dual action as both an antiglucocorticoid and an antiprogestin opened up a wide range of therapeutic possibilities, most notably in the termination of early pregnancy.[2][3]

The initial clinical trials for medical abortion were conducted in 1982, and by 1988, this compound in combination with a prostaglandin (B15479496) was approved for use in France.[4]

Synthesis of this compound (RU-486)

The chemical synthesis of this compound is a multi-step process starting from estrone (B1671321).[5] The following is a generalized experimental protocol based on published synthesis schemes.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

Estrone

-

Reagents for protection of the 3-keto group (e.g., ethylene (B1197577) glycol, p-toluenesulfonic acid)

-

Oxidizing agent for the 17-hydroxyl group (e.g., Oppenauer oxidation reagents)

-

Propynylating agent (e.g., propynyl (B12738560) lithium or Grignard reagent)

-

Epoxidizing agent (e.g., hydrogen peroxide, hexafluoroacetone (B58046) trihydrate)

-

Grignard reagent derived from 4-bromo-N,N-dimethylaniline

-

Copper (I) iodide (catalyst)

-

Acid for deprotection and dehydration (e.g., 70% acetic acid)

-

Appropriate solvents for each step (e.g., toluene, THF, methanol)

-

Chromatography supplies for purification

Procedure:

-

Protection of the 3-Keto Group: The 3-keto group of estrone is protected, for example, as a ketal, to prevent its reaction in subsequent steps.[5]

-

Oxidation of the 17-Hydroxyl Group: The 17β-hydroxyl group is oxidized to a ketone.[5]

-

Alkynylation at C17: A 1-propynyl group is introduced at the 17α-position.[5]

-

Epoxidation: The double bond at the 5(10) position is chemoselectively epoxidized to form a 5α,10α-epoxide.[5]

-

Grignard Reaction for 11β-Substitution: The crucial 11β-(4-dimethylamino)phenyl group is introduced via an SN2' opening of the epoxide ring using a Grignard reagent in the presence of a copper(I) iodide catalyst.[5]

-

Deprotection and Dehydration: The protecting group at the 3-position is removed, and a dehydration reaction is induced to form the conjugated double bond system, yielding this compound.[5]

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.[6]

Diagram of Synthetic Workflow:

Mechanism of Action

This compound exerts its biological effects primarily through competitive antagonism of the progesterone and glucocorticoid receptors.[3]

Progesterone Receptor (PR) Antagonism

This compound binds with high affinity to the progesterone receptor, acting as a competitive antagonist in the presence of progesterone.[2] This blockade of progesterone's effects leads to the breakdown of the uterine lining (endometrium), cervical softening, and an increase in uterine contractility, ultimately resulting in the detachment and expulsion of the embryo.[2]

Progesterone Receptor Signaling Pathway:

Glucocorticoid Receptor (GR) Antagonism

This compound also exhibits a strong binding affinity for the glucocorticoid receptor, where it acts as a potent antagonist.[2] This property is utilized in the treatment of Cushing's syndrome, a condition characterized by excess cortisol.[3] By blocking the GR, this compound mitigates the effects of hypercortisolism.[3]

Glucocorticoid Receptor Signaling Pathway:

Pharmacological and Clinical Data

Receptor Binding and Potency

This compound's pharmacological activity is defined by its high binding affinity and potency at the progesterone and glucocorticoid receptors.

| Parameter | Progesterone Receptor (PR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) |

| IC₅₀ | 0.025 nM[2] | 2.2 nM[2] | 10 nM[2] |

| Relative Binding Affinity | >2 times that of progesterone[2] | >3 times that of dexamethasone[2] | <1/3 that of testosterone[2] |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and a long elimination half-life.

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~69%[2] |

| Protein Binding | 98% (primarily to alpha-1-acid glycoprotein)[2] |

| Metabolism | Hepatic (primarily via CYP3A4)[7] |

| Elimination Half-life | 18-90 hours (complex)[2] |

| Excretion | ~83% in feces, ~9% in urine[2] |

Clinical Efficacy in Medical Abortion

Clinical trials have consistently demonstrated the high efficacy of this compound when used in combination with a prostaglandin analog (e.g., misoprostol) for the termination of early pregnancy.

| Gestational Age | Efficacy (Complete Abortion Rate) |

| ≤ 49 days | 95.4%[4] |

| ≤ 63 days | 92.8% - 97.7%[4][8] |

| 29-42 days | 98.8%[8] |

| 57-63 days | 95.5%[8] |

Experimental Protocols

Radioreceptor Assay for Pharmacokinetic Analysis

Objective: To determine the serum concentration of biologically active this compound and its metabolites.

Procedure:

-

Sample Collection: Collect blood samples from subjects at specified time points following administration of this compound.

-

Serum Separation: Separate serum from whole blood by centrifugation.

-

Receptor Preparation: Prepare a cytosol fraction containing progesterone receptors from a suitable tissue source (e.g., human myometrium).

-

Competitive Binding Assay:

-

Incubate a constant amount of radiolabeled progesterone with the receptor preparation in the presence of either unlabeled progesterone (for standard curve) or the serum samples.

-

Allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled progesterone from the free radiolabeled progesterone (e.g., using dextran-coated charcoal).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the concentration of this compound binding equivalents in the serum samples by comparing the displacement of the radiolabeled ligand with the standard curve.[9]

Determination of this compound and its Metabolites by UHPLC-QqQ-MS/MS

Objective: To quantify this compound and its major metabolites in blood samples for forensic and clinical toxicology.

Procedure:

-

Sample Preparation:

-

To 200 µL of whole blood, add an internal standard mix (deuterated this compound and metabolites).

-

Add 200 µL of 0.5 M ammonium (B1175870) carbonate solution (pH 9).

-

Perform liquid-liquid extraction with 2 mL of tert-butyl-methyl ether.

-

Centrifuge and separate the organic phase.

-

Evaporate the organic phase to dryness under nitrogen.[10]

-

-

Chromatographic Separation:

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into a UHPLC system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).

-

-

Mass Spectrometric Detection:

-

Use a triple quadrupole mass spectrometer (QqQ-MS) with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor specific precursor-to-product ion transitions for this compound and each of its metabolites in Multiple Reaction Monitoring (MRM) mode.

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.[10]

-

Conclusion

The discovery and synthesis of RU-486 represent a significant achievement in medicinal chemistry and pharmacology. Its unique dual antagonism of the progesterone and glucocorticoid receptors has led to important clinical applications, particularly in reproductive health and the management of endocrine disorders. A thorough understanding of its synthesis, mechanism of action, and pharmacological properties is essential for ongoing research and the development of new therapeutic strategies based on this important molecule.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis, Spectral Characterization, and In Vitro Cellular Activities of Metapristone, a Potential Cancer Metastatic Chemopreventive Agent Derived from this compound (RU486) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics of this compound in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of medical abortion using this compound and buccal misoprostol through 63 days - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of RU486 (this compound) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of this compound (RU-486) and Its Metabolites in Maternal Blood Sample after Pharmacological Abortion - PMC [pmc.ncbi.nlm.nih.gov]

mifepristone chemical structure and properties

An In-depth Technical Guide on the Chemical Structure and Properties of Mifepristone

Introduction

This compound, also known by its developmental code name RU-486, is a synthetic steroid with potent antagonistic properties at the progesterone (B1679170) and glucocorticoid receptors.[1][2] It is a 19-norsteroid derivative and is chemically described as 11β-[p-(Dimethylamino)phenyl]-17α-(1-propynyl)estra-4,9-dien-17β-ol-3-one.[1] Initially developed as an antiglucocorticoid, its powerful antiprogestin activity has led to its primary clinical application in medical termination of pregnancy, typically in combination with a prostaglandin (B15479496) analog like misoprostol.[1][3] Beyond this, it is approved for controlling hyperglycemia in patients with Cushing's syndrome.[2][4] This document provides a detailed overview of its chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a yellow, crystalline powder.[5] Its structure is characterized by a bulky p-(dimethylamino)phenyl group at the 11β-position, which is crucial for its receptor antagonist activity, and a hydrophobic 1-propynyl substituent at the 17α-position that enhances its binding affinity to the progesterone receptor.[1]

Data Presentation: Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | References |

| IUPAC Name | (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | [1][5] |

| Synonyms | RU-486, RU-38486, Mifegyne, Mifeprex, Korlym | [1][5] |

| CAS Number | 84371-65-3 | [1][4] |

| Molecular Formula | C₂₉H₃₅NO₂ | [1][4] |

| Molecular Weight | 429.604 g/mol | [1][6] |

| Appearance | Yellow solid/powder | [4][5] |

| Melting Point | 194-198 °C | [1][4] |

| Boiling Point | 629 °C (estimate) | [1] |

| Solubility | Soluble in DMSO (up to 85 mg/mL), ethanol (B145695) (up to 50 mg/mL), methanol, chloroform, and acetone.[4][5][6][7] Poorly soluble in water.[5] |

Data Presentation: Pharmacokinetic Properties

| Property | Value | References |

| Bioavailability | ~69% | [1] |

| Protein Binding | 98% | [1] |

| Metabolism | Hepatic, primarily via CYP3A4 enzymes.[2] | |

| Major Metabolite | Metapristone | [1] |

| Elimination Half-life | Complex; initial slow phase of 12-72 hours, followed by a more rapid phase with a half-life of 18 hours. The terminal half-life, including all active metabolites, can be up to 90 hours.[1] | |

| Excretion | Primarily via feces (~83%) and to a lesser extent via urine (~9%).[1] |

Mechanism of Action and Receptor Pharmacology

This compound exerts its effects primarily through competitive antagonism of the progesterone receptor (PR) and the glucocorticoid receptor (GR).[3][8] It binds to these intracellular receptors with high affinity, inducing or stabilizing an inactive receptor conformation.[1][8]

-

As an Antiprogestin : In the presence of progesterone, this compound acts as a competitive PR antagonist.[1] By blocking progesterone, it causes endometrial decidual degeneration, cervical softening, and an increase in myometrial sensitivity to prostaglandins, leading to uterine contractions.[1][3]

-

As an Antiglucocorticoid : At higher doses, this compound competitively blocks the GR, antagonizing the effects of cortisol.[2][3] This action is utilized in the treatment of Cushing's syndrome.[9] The blockade of GR in the hypothalamic-pituitary-adrenal (HPA) axis can lead to a compensatory increase in ACTH and cortisol levels.[1][9]

-

Other Receptor Activity : this compound is also a weak antiandrogen but does not bind to estrogen or mineralocorticoid receptors.[1]

Data Presentation: Receptor Binding Affinity

| Receptor Target | Ligand | Affinity Metric (IC₅₀ / K_d) | References |

| Progesterone Receptor (PR) | This compound | IC₅₀ = 0.025 nM | [1] |

| Glucocorticoid Receptor (GR) | This compound | IC₅₀ = 2.2 nM (in another report, 2.6 nM) | [1][7] |

| Androgen Receptor (AR) | This compound | IC₅₀ = 10 nM | [1] |

| Progesterone Receptor (PR) | This compound | K_d < 1 x 10⁻⁹ M | [10] |

| Glucocorticoid Receptor (GR) | This compound | K_d < 1 x 10⁻⁹ M | [10] |

| Relative Binding Affinity | This compound has >2x the affinity for PR than progesterone, and >3x the affinity for GR than dexamethasone (B1670325).[1] |

Signaling Pathways

The antagonistic action of this compound disrupts the normal signaling pathways of progesterone and glucocorticoids.

Progesterone Receptor (PR) Signaling and Antagonism

Progesterone is essential for the maintenance of pregnancy.[3] It binds to its intracellular receptor, which then translocates to the nucleus to regulate gene expression.

Caption: Progesterone receptor (PR) activation pathway.

This compound competitively binds to the PR, preventing the conformational changes necessary for full receptor activation and coactivator recruitment, thereby blocking gene transcription.

Caption: this compound's antagonism of the PR pathway.

Glucocorticoid Receptor (GR) Signaling and Antagonism

Cortisol, a primary glucocorticoid, regulates a wide range of physiological processes by activating the GR.

Caption: Glucocorticoid receptor (GR) activation pathway.

This compound's antiglucocorticoid effect is central to its use in Cushing's syndrome. It binds the GR and prevents cortisol-mediated gene expression.

Caption: this compound's antagonism of the GR pathway.

Experimental Protocols

The characterization of this compound's antagonist activity typically involves receptor binding assays and cell-based functional assays.

Protocol: Competitive Radioligand Binding Assay

This protocol determines the affinity of this compound for a target receptor (e.g., PR or GR) by measuring its ability to displace a high-affinity radiolabeled ligand.

Methodology:

-

Receptor Preparation : Prepare a source of the receptor, such as cell lysates from tissues or cell lines overexpressing the receptor of interest (e.g., T47D cells for PR), or purified recombinant receptor protein.

-

Incubation : In a multi-well plate, incubate the receptor preparation with a fixed, low concentration of a radiolabeled ligand (e.g., [³H]-progesterone for PR or [³H]-dexamethasone for GR).

-

Competition : To parallel wells, add increasing concentrations of unlabeled this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of unlabeled agonist).

-

Equilibration : Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (typically several hours).

-

Separation : Separate receptor-bound radioligand from unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.

-

Quantification : Wash the filters to remove residual unbound ligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis : Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the resulting dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that displaces 50% of the bound radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Hormone-Responsive Reporter Gene Assay

This functional assay measures this compound's ability to block agonist-induced gene transcription in a cellular context.

Methodology:

-

Cell Culture and Transfection : Culture a suitable cell line (e.g., HEK-293 or A549) that endogenously expresses the target receptor or can be co-transfected with a receptor expression plasmid.[11] Transfect the cells with a reporter plasmid containing a promoter with multiple copies of a hormone response element (e.g., a GRE or PRE) upstream of a reporter gene (e.g., luciferase).

-

Cell Treatment : After allowing time for gene expression (e.g., 24 hours), treat the cells.

-

Agonist Dose-Response : Treat cells with increasing concentrations of an agonist (e.g., dexamethasone or progesterone) to confirm the assay system is responsive.

-

Antagonist Assay : Treat cells with a fixed, submaximal concentration of the agonist (e.g., EC₅₀ concentration) combined with increasing concentrations of this compound. Include vehicle-only and agonist-only controls.

-

-

Incubation : Incubate the treated cells for an appropriate period (e.g., 18-24 hours) to allow for reporter gene expression.

-

Cell Lysis : Wash the cells with phosphate-buffered saline (PBS) and then add a lysis buffer to release the cellular contents, including the reporter protein.

-

Reporter Quantification : Measure the activity of the reporter protein. For a luciferase reporter, add the appropriate substrate (luciferin) and measure the resulting luminescence using a luminometer.

-

Data Analysis : Normalize reporter activity to a measure of cell viability or total protein content if necessary. Plot the normalized reporter activity against the logarithm of the this compound concentration. Fit the data to determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-induced reporter activity.

Caption: Workflow for a hormone-responsive reporter gene assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound | 84371-65-3 [chemicalbook.com]

- 5. This compound | C29H35NO2 | CID 55245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. selleckchem.com [selleckchem.com]

- 8. RU486 (this compound): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medical treatment of Cushing's syndrome: glucocorticoid receptor antagonists and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Peripheral glucocorticoid receptor antagonism by relacorilant with modest HPA axis disinhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Steroid Receptor Binding Affinity of Mifepristone

For Researchers, Scientists, and Drug Development Professionals

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention for its potent antagonist effects on several key steroid receptors. Its clinical applications, ranging from medical abortion to the management of Cushing syndrome, are a direct consequence of its specific binding profile.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to the primary steroid receptors, details the experimental protocols used for these determinations, and illustrates the associated molecular pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct and high-affinity binding profile, primarily targeting the progesterone (B1679170) and glucocorticoid receptors, with weaker interactions at the androgen receptor and negligible affinity for the estrogen and mineralocorticoid receptors.[3][4]

This compound is a potent competitive antagonist of the progesterone receptor.[3] Its binding affinity for the PR is remarkably high, reported to be more than twice that of the endogenous ligand, progesterone.[3] This strong interaction is attributed to its unique molecular structure, featuring a bulky phenyl-aminodimethyl group at the 11β-position, which stabilizes an inactive receptor conformation, and a 17α-propynyl substituent that enhances binding affinity.[3][5] In the absence of progesterone, this compound can act as a partial agonist.[3]

This compound also functions as a powerful antagonist at the glucocorticoid receptor.[6] Its binding affinity for the GR is more than three times that of the potent synthetic glucocorticoid dexamethasone (B1670325) and over ten times that of the natural ligand, cortisol.[3] This antiglucocorticoid activity is responsible for its use in treating hyperglycemia in patients with Cushing syndrome by competitively blocking the action of excess cortisol.[1][2] At higher doses, this GR blockade can lead to a compensatory rise in ACTH and cortisol levels.[3]

This compound demonstrates weak antiandrogenic properties.[3] Its binding affinity for the androgen receptor is considerably lower than its affinity for PR and GR, and is reported to be less than one-third that of testosterone.[3] However, it can effectively compete with androgens and inhibit the transcriptional activity of the AR.[7][8]

This compound shows little to no significant binding affinity for the estrogen receptor (ER) and the mineralocorticoid receptor (MR).[3][4]

The following tables summarize the quantitative binding affinity data for this compound across various steroid receptors.

Table 1: Dissociation Constants (Ki) of this compound for Steroid Receptors

| Receptor | Ki (nM) | Notes |

| Progesterone Receptor (PR) | 0.64 | High affinity, potent antagonist. |

| Glucocorticoid Receptor (GR) | 0.1 | Very high affinity, potent antagonist. |

| Androgen Receptor (AR) | 0.65 | Moderate affinity, weak antagonist. |

| Mineralocorticoid Receptor (MR) | 640 | Very low affinity, negligible binding.[4] |

| Estrogen Receptor α (ERα) | >200 | Very low affinity, negligible binding.[4] |

| Estrogen Receptor β (ERβ) | >750 | Very low affinity, negligible binding.[4] |

Source: Data compiled from Cayman Chemical product information based on various in vitro assays.[4]

Table 2: Relative Binding Affinity (RBA) of this compound

| Receptor | Reference Ligand | Relative Binding Affinity (this compound vs. Reference) |

| Progesterone Receptor (PR) | Progesterone | >200% (this compound affinity is >2x higher)[3] |

| Glucocorticoid Receptor (GR) | Dexamethasone | >300% (this compound affinity is >3x higher)[3] |

| Glucocorticoid Receptor (GR) | Cortisol | >1000% (this compound affinity is >10x higher)[3] |

| Androgen Receptor (AR) | Testosterone | <33% (this compound affinity is <1/3)[3] |

| Androgen Receptor (AR) | R1881 (synthetic androgen) | ~5.6% (Comparable to Cyproterone Acetate)[7] |

Source: Data compiled from multiple sources.[3][7]

Signaling Pathways

Steroid receptors are ligand-activated transcription factors that reside primarily in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change, dissociation from HSPs, dimerization, and translocation to the nucleus, where the complex binds to specific DNA sequences known as hormone response elements (HREs) to modulate gene transcription.

An agonist (like progesterone or cortisol) binding to the receptor induces a conformational change that allows for the recruitment of coactivator proteins, leading to the initiation of gene transcription.

A competitive antagonist like this compound binds to the same site but induces a different conformational change.[5] This altered conformation prevents the dissociation of heat shock proteins or inhibits the binding of coactivators, thereby blocking the transcriptional activation of target genes. In some cases, it can even promote the recruitment of corepressor proteins.[8]

Caption: General signaling pathway for a steroid receptor agonist.

Caption: Antagonistic mechanism of this compound on steroid receptors.

Experimental Protocols: Competitive Radioligand Binding Assay

The binding affinity of this compound is typically determined using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand, this compound) to compete with a radiolabeled ligand (the "hot" ligand) for binding to a specific receptor.

A fixed concentration of receptor and radioligand are incubated together with varying concentrations of the unlabeled competitor compound. The amount of radioligand bound to the receptor decreases as the concentration of the competitor increases. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be used to calculate the dissociation constant (Ki).

-

Receptor Preparation:

-

Source: A source rich in the target receptor is required, such as rat uterine cytosol for the progesterone receptor or rat hepatoma tissue culture (HTC) cells for the glucocorticoid receptor.[9][10]

-

Homogenization: Tissues are homogenized in a cold buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) to break open the cells.[10]

-

Cytosol Extraction: The homogenate is centrifuged at high speed (e.g., 105,000 x g) to pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the soluble steroid receptors.[10]

-

Protein Quantification: The total protein concentration in the cytosol is determined using a standard method like the Bradford assay to ensure consistent receptor amounts in each reaction.

-

-

Assay Execution:

-

Radioligand Selection: A high-affinity, receptor-specific radiolabeled ligand is used (e.g., [³H]-progesterone for PR, [³H]-dexamethasone for GR, or [³H]-R1881 for AR).

-

Incubation: In assay tubes, a constant amount of receptor preparation is incubated with a fixed concentration of the radioligand and serially diluted concentrations of the unlabeled test compound (this compound).

-

Controls:

-

Total Binding: Receptor + radioligand (no competitor).

-

Non-specific Binding (NSB): Receptor + radioligand + a large excess of unlabeled agonist to saturate all specific binding sites.

-

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 2-4 hours or overnight at 4°C) to reach binding equilibrium.[11]

-

-

Separation of Bound and Free Ligand:

-

Unbound radioligand must be separated from the receptor-bound fraction. Common methods include:

-

Dextran-Coated Charcoal (DCC): Charcoal adsorbs small, free radioligands, while the larger receptor-ligand complexes remain in solution. The mixture is centrifuged, and the radioactivity in the supernatant is measured.

-

Filtration: The solution is passed through a filter that traps the receptor-ligand complexes, while the free ligand passes through. The filter is then counted for radioactivity.

-

Scintillation Proximity Assay (SPA): Receptor-coated beads containing a scintillant are used. Only radioligands bound to the receptor are close enough to the bead to excite the scintillant and produce a detectable signal.[12]

-

-

-

Data Analysis:

-

Quantification: Radioactivity is measured using a scintillation counter.

-

Specific Binding: Calculated by subtracting non-specific binding from total binding.

-

IC50 Determination: The percentage of specific binding is plotted against the log concentration of the competitor (this compound). A sigmoidal curve is fitted to the data to determine the IC50.

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical Utility of this compound: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. RU486 (this compound): mechanisms of action and clinical uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Antiandrogen effects of this compound on coactivator and corepressor interactions with the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS:84371-65-3 | Progesterone receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mifepristone: A Versatile Tool for Interrogating Hormone-Dependent Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mifepristone (also known as RU-486) is a synthetic steroid that has garnered significant attention not only for its clinical applications but also as a powerful research tool for dissecting the intricate signaling networks governed by steroid hormones.[1][2] Its primary mechanism of action lies in its potent antagonism of the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR), making it an invaluable pharmacological agent for studying the physiological and pathological processes mediated by these receptors.[1][3] This technical guide provides a comprehensive overview of the use of this compound in a research setting, detailing its mechanism of action, experimental protocols, and data interpretation to facilitate its effective use in studying hormone-dependent pathways.

Mechanism of Action: A Dual Antagonist

This compound exerts its effects by competitively binding to the intracellular progesterone and glucocorticoid receptors.[1][2] This binding prevents the respective hormones, progesterone and cortisol, from associating with their receptors, thereby inhibiting the conformational changes required for receptor activation, DNA binding, and subsequent regulation of target gene expression.[3] At lower doses, this compound exhibits selective antagonism towards the progesterone receptor, while at higher concentrations, it also effectively blocks the glucocorticoid receptor.[1] It is noteworthy that this compound's affinity for the glucocorticoid receptor is even higher than that of the endogenous ligand, cortisol.[1]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative parameters of this compound's interaction with its target receptors and its effects on various cell lines.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Receptor | Value | Cell Line/System | Reference |

| IC50 | Progesterone Receptor | 0.2 nM | In vitro | [4] |

| IC50 | Glucocorticoid Receptor | 2.6 nM | In vitro | [4] |

| IC50 (Growth Inhibition) | MCF-7 (Breast Cancer) | 24.03 µM | In vitro | [4] |

| IC50 (Growth Inhibition) | SK-OV-3 (Ovarian Cancer) | 6.25 µM | In vitro | [4] |

| IC50 (Growth Inhibition) | OV2008 (Ovarian Cancer) | 6.91 µM | In vitro | [4] |

| IC50 (Growth Inhibition) | LNCaP-ARA70β (Prostate Cancer) | ~50% reduction at 10 µM | In vitro | [5] |

| IC50 (Growth Inhibition) | C4-I (Cervical Cancer, nPR negative) | 5.3 ± 0.3 µM | In vitro | [6] |

| IC50 (Growth Inhibition) | MCF-7 (Breast Cancer, non-genomic effects) | 6.9 ± 0.5 µM | In vitro | [6] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Single oral dose (200-600 mg) | [7] |

| Elimination Half-life (t1/2) | 25-30 hours | Following doses ≥100 mg | [8] |

| Metabolic Clearance Rate | 0.55 L/kg per day | [8] | |

| Metabolism | N-demethylation and hydroxylation (primarily by CYP3A4) | [8] | |

| Excretion | ~83% in feces, ~9% in urine | Following a 600 mg oral dose | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to probe hormone-dependent pathways.

Cell Culture-Based Assays for Proliferation and Apoptosis

Objective: To determine the effect of this compound on cell viability, proliferation, and apoptosis in hormone-sensitive cancer cell lines.

Materials:

-

Hormone-responsive cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

-

Appropriate cell culture medium and supplements (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

Protocol:

-

Cell Seeding: Plate cells in multi-well plates at a predetermined density to ensure they are in the exponential growth phase during treatment.

-

This compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included. The final concentration of the vehicle should be consistent across all treatments and typically below 0.1%.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Cell Proliferation Assay:

-

Cell Counting: At each time point, detach the cells using trypsin, stain with Trypan Blue, and count viable cells using a hemocytometer.

-

MTT/WST-1 Assay: Add the respective reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength to determine relative cell viability.

-

-

Apoptosis Assay (Flow Cytometry):

-

Harvest cells by trypsinization and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to the progesterone and glucocorticoid receptors.

Materials:

-

Cell or tissue homogenates expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]progesterone or [3H]dexamethasone).

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Protocol:

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Gene Expression Analysis

Objective: To investigate the effect of this compound on the expression of hormone-regulated genes.

Materials:

-

Cells treated with this compound as described in the cell culture protocol.

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

Primers for target genes and a housekeeping gene.

-

Real-time PCR instrument and reagents (e.g., SYBR Green).

Protocol:

-

RNA Extraction: Lyse the this compound-treated and control cells and extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for the target genes of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its study.

Caption: this compound's mechanism of action in hormone signaling.

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound stands as a cornerstone tool for researchers investigating the multifaceted roles of progesterone and glucocorticoid signaling in health and disease. Its well-characterized dual antagonistic activity provides a specific and potent means to probe the functions of PR and GR in diverse biological contexts, from reproductive biology to oncology and neuroendocrinology. By employing the detailed protocols and understanding the quantitative aspects of its action outlined in this guide, scientists can effectively leverage this compound to unravel the complexities of hormone-dependent pathways and accelerate the development of novel therapeutic strategies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. prochoice.org [prochoice.org]

- 3. The glucocorticoid agonist activities of this compound (RU486) and progesterone are dependent on glucocorticoid receptor levels but not on EC50 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (C-1073) | Glucocorticoid Receptor Antagonist | TargetMol [targetmol.com]

- 5. This compound inhibits GRβ-coupled prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MCF-7 cell apoptosis and cell cycle arrest: non-genomic effects of progesterone and this compound (RU-486) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of RU486 (this compound) in blood by radioreceptorassay; a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of this compound in humans reveal insights into differential mechanisms of antiprogestin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

The In Vitro Molecular Pharmacology of Mifepristone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifepristone (RU-486) is a synthetic steroid renowned for its potent antagonist effects on the progesterone (B1679170) (PR) and glucocorticoid (GR) receptors.[1][2][3] While clinically utilized for its abortifacient and anti-Cushing's syndrome properties, its in vitro molecular pharmacology reveals a complex profile of activities, including anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[4][5] This technical guide provides an in-depth overview of the in vitro molecular pharmacology of this compound, focusing on its receptor binding, cellular effects, and underlying signaling pathways. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis.

Receptor Binding and Antagonism

This compound exerts its primary effects by competitively binding to the intracellular progesterone and glucocorticoid receptors, thereby inhibiting the actions of their natural ligands.[3] It displays a high affinity for both PR and GR, often greater than the endogenous hormones themselves.[6]

Binding Affinity

The binding affinity of this compound to PR and GR has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) are key parameters used to quantify this affinity.

| Receptor | Ligand | Cell/Tissue System | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Progesterone Receptor (PR) | This compound | - | - | 0.025 | 1.9 (average) | [5][7] |

| Glucocorticoid Receptor (GR) | This compound | - | - | 2.2 | ~2 | [5][7] |

| Androgen Receptor (AR) | This compound | - | - | 10 | - | [7] |

Note: The exact values can vary depending on the specific experimental conditions, such as the cell line, radioligand, and assay methodology used.

Mechanism of Antagonism

Upon binding to the ligand-binding domain (LBD) of PR and GR, this compound induces a conformational change in the receptor that is distinct from that induced by agonist binding. This altered conformation prevents the recruitment of coactivator proteins necessary for gene transcription, and may even promote the recruitment of corepressors, leading to the silencing of target genes.[8] In the absence of progesterone, this compound can act as a partial agonist.[7]

In Vitro Cellular Effects

This compound has been demonstrated to exert a range of effects on various cell types in vitro, particularly in the context of cancer biology.

Inhibition of Cell Proliferation

A significant body of evidence shows that this compound inhibits the proliferation of a variety of cancer cell lines in a dose- and time-dependent manner.[4] This has been observed in ovarian, breast, endometrial, and prostate cancer cells.[4][9]

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |

| HEC-1-A | Endometrial Cancer | 16 µg/ml (~37 µM) | - | [9] |

| Ishikawa | Endometrial Cancer | 19 µg/ml (~44 µM) | - | [9] |

| SK-OV-3 | Ovarian Cancer | - | - | [4] |

| Caov-3 | Ovarian Cancer | - | - | [4] |

| OV2008 | Ovarian Cancer | - | - | [4] |

| IGROV-1 | Ovarian Cancer | - | - | [4] |

| MDA-MB-231 | Breast Cancer | >100 µM | - | [5] |

Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G1-S transition phase.[4] This is a critical checkpoint that controls the cell's commitment to DNA replication and division. By arresting cells at this stage, this compound prevents their progression through the cell cycle and subsequent proliferation.

Induction of Apoptosis

In addition to its cytostatic effects, this compound can also induce apoptosis, or programmed cell death, in cancer cells.[9] This effect is often observed at higher concentrations of the drug.

Inhibition of Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of cancer cells in vitro, suggesting a potential role in preventing metastasis.[5] This has been demonstrated in breast cancer cell lines, where this compound treatment reduces their ability to migrate through a transwell membrane and adhere to endothelial cells.[5]

Signaling Pathways Modulated by this compound

The cellular effects of this compound are mediated by its influence on several key signaling pathways that regulate cell proliferation, survival, and motility.

Regulation of the G1-S Transition

This compound's ability to induce G1 cell cycle arrest is linked to its modulation of the Cdk2/p21/p27 pathway. Specifically, this compound treatment leads to:

-

Upregulation of p21cip1 and p27kip1: These are cyclin-dependent kinase inhibitors (CKIs) that bind to and inhibit the activity of cyclin-Cdk complexes.[4]

-

Reduced Cdk2 activity: Cdk2 is a key kinase that, when complexed with cyclin E, phosphorylates the retinoblastoma protein (pRb), allowing the cell to progress through the G1-S checkpoint. By inhibiting Cdk2 activity, this compound prevents pRb phosphorylation and halts the cell cycle.[4]

-

Downregulation of E2F1: E2F1 is a transcription factor that is released upon pRb phosphorylation and drives the expression of genes necessary for S-phase entry. This compound treatment leads to a decrease in E2F1 levels.[4]

Inhibition of Cell Migration and Invasion

The anti-migratory and anti-invasive properties of this compound are associated with its impact on the Focal Adhesion Kinase (FAK) and PI3K/AKT signaling pathways.[10] this compound has been shown to inhibit the phosphorylation of FAK and AKT, which are key regulators of cell adhesion, migration, and survival.[10]

Experimental Protocols

This section provides an overview of the methodologies for key in vitro experiments used to characterize the molecular pharmacology of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for its target receptors.

Objective: To determine the IC50 and Ki of this compound for the progesterone and glucocorticoid receptors.

Principle: This is a competitive binding assay where a constant concentration of a radiolabeled ligand (e.g., [3H]-progesterone or [3H]-dexamethasone) competes with varying concentrations of unlabeled this compound for binding to the receptor. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that inhibits 50% of the radioligand binding is the IC50.

Materials:

-

Cell lysates or purified receptor preparations

-

Radiolabeled ligand (e.g., [3H]-progesterone, [3H]-dexamethasone)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound. Include controls for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.

-

After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content. Cells in the G1 phase of the cell cycle have a 2n DNA content, while cells in the G2/M phase have a 4n DNA content. Cells in the S phase, which are actively replicating their DNA, have a DNA content between 2n and 4n.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells and wash them with PBS.

-

Fix the cells in cold 70% ethanol and store them at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark to allow for staining.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression levels of specific proteins involved in cell cycle regulation and signaling pathways (e.g., p21, p27, Cdk2, p-FAK, p-AKT).

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Primary antibodies (specific to the target proteins)

-

Secondary antibody (conjugated to an enzyme like HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time period.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate it with the secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Transwell Migration Assay

Objective: To assess the effect of this compound on the migratory capacity of cancer cells.

Principle: The transwell assay uses a chamber with a porous membrane to separate an upper and lower compartment. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Materials:

-

Cancer cell line of interest

-

Serum-free medium

-

Medium with a chemoattractant (e.g., fetal bovine serum)

-

This compound

-

Transwell inserts

-

Cotton swabs

-